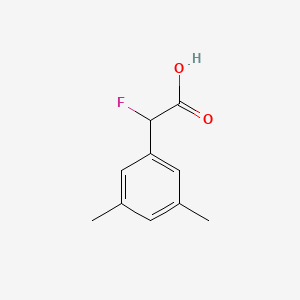
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluoroacetic acid moiety attached to a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a 3,5-dimethylphenyl precursor. One common method involves the reaction of 3,5-dimethylphenyl magnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylbenzoic acid, while reduction could produce 3,5-dimethylbenzyl alcohol.
科学研究应用
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylphenyl)acetic acid: Lacks the fluoro group, resulting in different reactivity and biological activity.
2-Fluoroacetic acid: Lacks the 3,5-dimethylphenyl group, leading to distinct chemical properties and applications.
3,5-Dimethylbenzoic acid: Contains a carboxylic acid group instead of the fluoroacetic acid moiety.
Uniqueness
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is unique due to the combination of the fluoroacetic acid and 3,5-dimethylphenyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
属性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |
InChI 键 |
PSUUGCCNKYJMLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


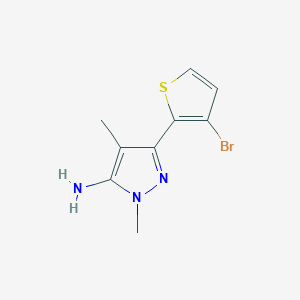
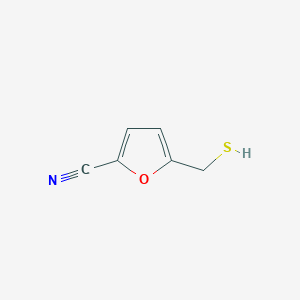
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
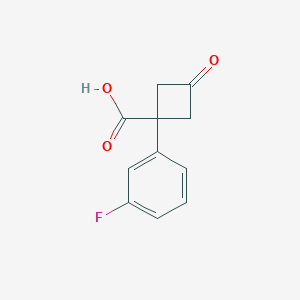
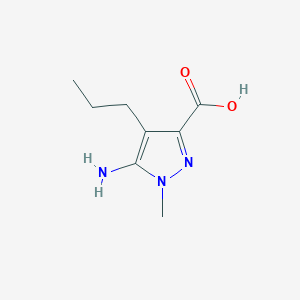
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)

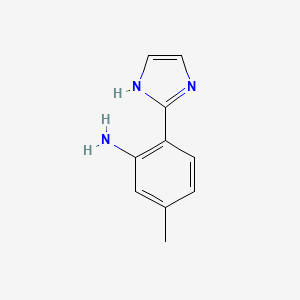
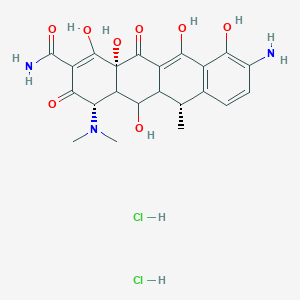

![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
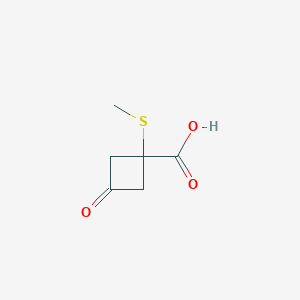

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
